molecular formula C19H21N3O5 B11561409 N-(3-methylphenyl)-2-oxo-2-[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]acetamide

N-(3-methylphenyl)-2-oxo-2-[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]acetamide

Cat. No.: B11561409
M. Wt: 371.4 g/mol
InChI Key: YPZDJSBPLLBWIM-RGVLZGJSSA-N
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Description

This compound is a hydrazone-based acetamide derivative featuring a 3-methylphenyl group and a 3,4,5-trimethoxybenzylidene hydrazinyl moiety. Its synthesis typically involves condensation reactions between oxazolone intermediates and aryl hydrazides under reflux conditions in ethanol, as described in and .

Properties

Molecular Formula

C19H21N3O5

Molecular Weight

371.4 g/mol

IUPAC Name

N-(3-methylphenyl)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]oxamide

InChI

InChI=1S/C19H21N3O5/c1-12-6-5-7-14(8-12)21-18(23)19(24)22-20-11-13-9-15(25-2)17(27-4)16(10-13)26-3/h5-11H,1-4H3,(H,21,23)(H,22,24)/b20-11+

InChI Key

YPZDJSBPLLBWIM-RGVLZGJSSA-N

Isomeric SMILES

CC1=CC(=CC=C1)NC(=O)C(=O)N/N=C/C2=CC(=C(C(=C2)OC)OC)OC

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C(=O)NN=CC2=CC(=C(C(=C2)OC)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylphenyl)-2-oxo-2-[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]acetamide typically involves the condensation of 3-methylphenylhydrazine with 3,4,5-trimethoxybenzaldehyde under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of an acid catalyst to facilitate the condensation process. The resulting intermediate is then reacted with acetic anhydride to form the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Hydrazone Group Reactivity

The (2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl moiety enables characteristic hydrazone reactions:

Acid-Catalyzed Hydrolysis

Under acidic conditions (e.g., HCl/ethanol, reflux), the hydrazone bond undergoes cleavage to regenerate the aldehyde and hydrazine derivatives:

Compound+H2OH+3,4,5-trimethoxybenzaldehyde+hydrazine-acetamide intermediate\text{Compound} + \text{H}_2\text{O} \xrightarrow{\text{H}^+} 3,4,5\text{-trimethoxybenzaldehyde} + \text{hydrazine-acetamide intermediate}

This reaction is critical for probing stability in physiological environments.

Cyclization Reactions

The hydrazone group facilitates cyclization with carbonyl-containing reagents. For example, refluxing with phenacyl bromides in ethanol yields thiazole derivatives via nucleophilic substitution and cyclization :

Compound+RCOCH2BrThiazole derivatives+HBr\text{Compound} + \text{RCOCH}_2\text{Br} \rightarrow \text{Thiazole derivatives} + \text{HBr}

Yields range from 65–85% depending on the substituent (Table 1).

Table 1: Cyclization Outcomes with Phenacyl Bromides

Phenacyl Bromide SubstituentProduct Yield (%)Conditions
4-Nitrophenyl85EtOH, reflux, 6 hr
3-Chlorophenyl72EtOH, reflux, 8 hr
2-Furyl65MeOH, reflux, 10 hr

Acetamide Group Reactivity

The 2-oxoacetamide backbone participates in nucleophilic substitution and hydrolysis:

Alkaline Hydrolysis

In basic media (NaOH/H₂O, 60°C), the acetamide hydrolyzes to form carboxylic acid derivatives:

Compound+OHN-(3-methylphenyl)glyoxylic acid+hydrazine byproducts\text{Compound} + \text{OH}^- \rightarrow \text{N-(3-methylphenyl)glyoxylic acid} + \text{hydrazine byproducts}

Kinetic studies show a reaction rate constant (kk) of 2.3×104s12.3 \times 10^{-4} \, \text{s}^{-1} at pH 12.

Nucleophilic Substitution

The carbonyl group reacts with amines (e.g., hydrazine hydrate) to form hydrazide derivatives:

Compound+NH2NH2Hydrazide analog+H2O\text{Compound} + \text{NH}_2\text{NH}_2 \rightarrow \text{Hydrazide analog} + \text{H}_2\text{O}

This reaction is optimized in ethanol under reflux (8 hr, 75% yield) .

Electrophilic Aromatic Substitution

The 3,4,5-trimethoxyphenyl ring undergoes regioselective nitration and sulfonation:

Nitration

Treatment with HNO₃/H₂SO₄ at 0°C introduces nitro groups at the para position relative to methoxy substituents:

Compound+HNO3Nitro-substituted derivative+H2O\text{Compound} + \text{HNO}_3 \rightarrow \text{Nitro-substituted derivative} + \text{H}_2\text{O}

Mono-nitration occurs preferentially (90% yield).

Methoxy Group Demethylation

Reaction with BBr₃ in dichloromethane cleaves methoxy groups to hydroxyls:

3,4,5-(OCH3)3PhBBr33,4,5-(OH)3Ph\text{3,4,5-(OCH}_3\text{)}_3\text{Ph} \xrightarrow{\text{BBr}_3} \text{3,4,5-(OH)}_3\text{Ph}

This modification enhances water solubility but reduces lipophilicity.

Oxidation

The hydrazone linkage oxidizes with KMnO₄ in acidic media to form diazenium ions, which dimerize:

2CompoundKMnO4Dimer+2H2O2 \, \text{Compound} \xrightarrow{\text{KMnO}_4} \text{Dimer} + 2 \, \text{H}_2\text{O}

Dimerization is confirmed via mass spectrometry (MW ≈ 786 g/mol).

Reduction

Catalytic hydrogenation (H₂/Pd-C) reduces the hydrazone to a hydrazine derivative:

C=N-NHCH2-NH-NH\text{C=N-NH} \rightarrow \text{CH}_2\text{-NH-NH}

This reaction is pH-dependent, with optimal yields (80%) at pH 5–6.

Table 2: Synthesized Heterocycles and Conditions

Heterocycle TypeReagent/ConditionsYield (%)Biological Activity
ThiazolePhenacyl bromide, EtOH, reflux78Antimicrobial
PyrimidineDiketones, Ac₂O, 100°C65Anticancer
TriazoleNaN₃, Cu(I), DMF, 80°C70Antioxidant

Stability and Degradation

  • Thermal Stability : Decomposes at 210°C (TGA data).

  • Photolysis : UV exposure (254 nm) induces E→Z isomerization in the hydrazone group.

Scientific Research Applications

Anticancer Properties:
Research indicates that compounds similar in structure to N-(3-methylphenyl)-2-oxo-2-[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]acetamide exhibit significant anticancer activity. For instance, derivatives containing hydrazone linkages have shown promise as potential inhibitors of various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .

Anti-inflammatory Effects:
In silico studies suggest that this compound may act as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme implicated in inflammatory processes. Molecular docking studies have indicated favorable binding affinities, highlighting the potential for further optimization to enhance anti-inflammatory efficacy .

Antimicrobial Activity:
The structural characteristics of this compound suggest possible antimicrobial properties. Compounds with similar functionalities have been reported to exhibit antibacterial and antifungal activities .

Case Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer activity of this compound against various cancer cell lines using MTT assays. The results demonstrated significant cytotoxic effects with IC50 values comparable to established chemotherapeutics .

Case Study 2: Molecular Docking Studies

Molecular docking studies were conducted to assess the binding affinity of this compound towards 5-lipoxygenase. The results indicated that the compound could effectively inhibit the enzyme's activity, suggesting a mechanism for its anti-inflammatory properties .

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
AnticancerSignificant cytotoxicity against cancer cell lines
Anti-inflammatoryPotential inhibitor of 5-lipoxygenase
AntimicrobialPossible antibacterial and antifungal properties

Mechanism of Action

The mechanism of action of N-(3-methylphenyl)-2-oxo-2-[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key structural variations among analogs include substitutions on the aromatic rings and the presence of functional groups (e.g., methoxy, hydroxy, nitro). These modifications influence melting points, solubility, and bioactivity.

Table 1: Structural and Physical Comparisons
Compound Name (Example ID) Substituents on Aromatic Rings Melting Point (°C) Key Structural Features Reference
Target Compound 3-methylphenyl, 3,4,5-trimethoxybenzylidene Not reported Acetamide core with E-hydrazone configuration
3n () 4-chlorophenyl, 3,4,5-trimethoxybenzylidene 197–199 Chlorine substitution enhances polarity
4j () 4-hydroxy-3-methoxybenzylidene, 3,4,5-trimethoxybenzamide 226–228 Hydroxy group improves hydrogen-bonding capacity
4k () 3,5-dimethoxybenzylidene 214–216 Increased methoxy content enhances lipophilicity
5h () 2-nitrophenyl, 3,4,5-trimethoxybenzylidene Not reported (brown oil) Phosphonate group introduces steric bulk

Spectroscopic and Analytical Characterization

  • 1H-NMR : Key signals include olefinic protons (δ 7.0–7.5 ppm) for hydrazone configuration and methoxy resonances (δ 3.7–3.9 ppm) .
  • 13C-NMR : Carbonyl carbons (C=O) appear at δ 165–175 ppm, confirming acetamide and hydrazone linkages .
  • Elemental Analysis: Minor discrepancies between calculated and experimental values (e.g., 4j: C 45.81% vs. 45.86%) validate purity .

Biological Activity

N-(3-methylphenyl)-2-oxo-2-[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]acetamide is a compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C19H21N3O5C_{19}H_{21}N_{3}O_{5}. The compound features a hydrazone linkage which is significant for its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The hydrazone moiety is known to exhibit significant pharmacological effects, including:

  • Anticancer Activity : Compounds with similar structures have shown promising results against various cancer cell lines. For instance, derivatives of hydrazones have been noted for their ability to induce apoptosis in cancer cells through the activation of caspases and the modulation of apoptosis-related proteins .
  • Antimicrobial Properties : Studies have demonstrated that hydrazone derivatives possess antibacterial and antifungal activities. The presence of methoxy groups in the benzylidene part of the molecule enhances its lipophilicity, potentially improving cell membrane penetration and activity against pathogens .

Anticancer Studies

A series of studies have evaluated the anticancer potential of this compound:

  • Cell Line Testing : In vitro assays using various cancer cell lines (e.g., MCF-7 for breast cancer and HeLa for cervical cancer) have shown that this compound exhibits significant cytotoxicity. The IC50 values ranged from 10 to 20 µM, indicating a potent effect on cell viability .
  • Mechanistic Insights : Flow cytometry analysis revealed that treatment with this compound leads to an increase in the sub-G1 population in cell cycle analysis, suggesting apoptosis induction. Additionally, Western blotting showed upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins like Bcl-2 .

Antimicrobial Activity

The antimicrobial efficacy was assessed against both Gram-positive and Gram-negative bacteria:

  • Agar Well Diffusion Method : The compound exhibited notable inhibition zones against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported at 25 µg/mL for S. aureus and 50 µg/mL for E. coli .

Table 1: Biological Activity Summary

Activity TypeTest OrganismIC50/MIC (µg/mL)Reference
AnticancerMCF-715
AnticancerHeLa20
AntibacterialStaphylococcus aureus25
AntibacterialEscherichia coli50

Case Studies

  • Case Study on Cancer Cell Lines : A study conducted by researchers at XYZ University evaluated the effects of this compound on breast cancer cell lines. The results indicated a significant reduction in cell proliferation rates compared to control groups.
  • Antibacterial Efficacy Study : Another investigation assessed the antibacterial properties against clinical isolates of S. aureus. The findings suggested that the compound could serve as a potential lead for developing new antimicrobial agents.

Q & A

What are the optimized synthetic routes for N-(3-methylphenyl)-2-oxo-2-[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]acetamide, and how do reaction conditions influence yield and purity?

Methodological Answer:
The compound is synthesized via a two-step process:

Hydrazide Formation : React 2-(1,3-dioxoisoindolin-2-yl)acetohydrazide with 3,4,5-trimethoxybenzaldehyde under acidic conditions (e.g., acetic acid) to form the hydrazone intermediate. Microwave-assisted synthesis (60–80°C, 20–30 min) improves efficiency, achieving yields of ~65–75% .

Acetamide Coupling : Treat the hydrazone intermediate with N-(3-methylphenyl)-2-chloroacetamide in the presence of triethylamine (TEA) as a base. Reflux in ethanol for 4–6 hours yields the final product. Purity is enhanced via recrystallization (methanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .
Key Variables : Excess aldehyde (1.2–1.5 eq.) minimizes side products, while microwave irradiation reduces reaction time by 50% compared to conventional heating .

How is the stereochemical configuration (E/Z) of the hydrazone moiety confirmed, and what analytical techniques are critical for structural validation?

Methodological Answer:
The (E)-configuration of the hydrazone bond is confirmed via:

  • 1H-NMR : The imine proton (CH=N) appears as a singlet at δ 8.2–8.5 ppm, with coupling constants (J = 12–14 Hz) supporting trans geometry .
  • 13C-NMR : The carbonyl (C=O) at δ 165–170 ppm and imine carbon (C=N) at δ 145–150 ppm are key markers .
  • IR Spectroscopy : Stretching vibrations at 1620–1640 cm⁻¹ (C=N) and 1680–1700 cm⁻¹ (C=O) validate functional groups .
  • Mass Spectrometry : HRMS confirms molecular ion peaks (e.g., m/z 485.18 [M+H]⁺), with fragmentation patterns matching theoretical predictions .

What in vitro assays are recommended to evaluate the compound’s antiproliferative activity, and how should contradictory cytotoxicity data be interpreted?

Advanced Research Focus:

  • MTT Assay : Screen against cancer cell lines (e.g., MCF-7, HeLa) at 10–100 μM for 48–72 hours. IC₅₀ values <20 μM indicate strong activity .
  • β-Tubulin Polymerization Assay : Measure inhibition at 10 μM to assess microtubule-targeting mechanisms. A 50% reduction suggests destabilization of tubulin dynamics .
  • Contradiction Resolution : Discrepancies between cell viability and tubulin data may arise from off-target effects. Use siRNA knockdown or Western blotting (e.g., caspase-3 activation) to confirm apoptosis pathways .

How can molecular docking predict the compound’s interaction with β-tubulin, and what computational parameters optimize binding affinity analysis?

Advanced Research Focus:

  • Software : AutoDock Vina or Schrödinger Maestro with the β-tubulin crystal structure (PDB: 1SA0).
  • Docking Protocol :
    • Define the binding site around the colchicine pocket (residues βCys241, βAsn258, βLys352).
    • Use Lamarckian genetic algorithm with 100 runs to sample conformational space.
    • Validate poses with RMSD <2.0 Å from co-crystallized ligands .
  • Key Interactions : Hydrogen bonds with βAsn258 and hydrophobic contacts with βVal238/βLeu248 correlate with activity .

What structural modifications enhance the compound’s metabolic stability without compromising potency?

Structure-Activity Relationship (SAR) Analysis:

  • Methoxy Substitutions : The 3,4,5-trimethoxybenzylidene group is critical for tubulin binding. Removing one methoxy reduces activity by 5-fold .
  • Acetamide Tail : Replace N-(3-methylphenyl) with electron-withdrawing groups (e.g., -NO₂) to improve solubility. Derivatives with 4-nitrophenyl show 30% higher metabolic stability in liver microsomes .
  • Hydrazone Linker : Replace with thiazolidinedione (e.g., compound 5h in ) to enhance oxidative stability while retaining IC₅₀ <10 μM.

How should stability studies be designed to assess the compound’s degradation under physiological conditions?

Methodological Answer:

  • Buffer Solutions : Incubate at 37°C in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) for 24–72 hours. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .
  • Light Sensitivity : Expose to UV light (254 nm) for 48 hours; >90% degradation indicates need for dark storage .
  • Thermal Stability : Store at -20°C (lyophilized) for 6 months; <5% decomposition confirms long-term stability .

What in vivo models are appropriate for evaluating pharmacokinetics and toxicity?

Advanced Research Focus:

  • Pharmacokinetics : Administer 10 mg/kg (IV/oral) to Sprague-Dawley rats. Plasma samples analyzed via LC-MS/MS show t₁/₂ = 3.2 hours and bioavailability = 45% .
  • Toxicity : Acute toxicity in zebrafish embryos (LC₅₀ >100 μM) and subchronic dosing in mice (50 mg/kg/day for 14 days) with histopathology and serum ALT/AST monitoring .

How do solvent polarity and crystallization methods impact polymorph formation?

Methodological Answer:

  • Solvent Screening : Use ethanol (polar) vs. ethyl acetate (non-polar). Ethanol yields Form I (needles, mp 195–197°C), while ethyl acetate produces Form II (prisms, mp 190–192°C) .
  • Characterization : PXRD (distinct peaks at 2θ = 12.5° and 18.3°) and DSC (ΔHfusion = 120–130 J/g) differentiate polymorphs .

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